N,N-Bis(6-methylpyridin-2-yl)acetamide

Description

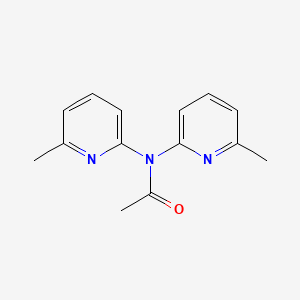

N,N-Bis(6-methylpyridin-2-yl)acetamide is a symmetrically substituted acetamide derivative featuring two 6-methylpyridin-2-yl groups attached to the nitrogen atoms of the acetamide backbone. Its structure imparts unique steric and electronic properties, making it a compound of interest in coordination chemistry and medicinal research. The bis-pyridyl configuration likely enhances metal-binding capabilities and influences solubility and stability compared to mono-substituted analogs.

Properties

IUPAC Name |

N,N-bis(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-6-4-8-13(15-10)17(12(3)18)14-9-5-7-11(2)16-14/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVGJHZYFZZGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N(C2=CC=CC(=N2)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(6-methylpyridin-2-yl)acetamide typically involves the reaction of 6-methylpyridin-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 6-methylpyridin-2-amine and acetic anhydride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: The major products may include oxidized derivatives of the pyridine rings.

Reduction: The major products may include reduced forms of the acetamide moiety.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N,N-Bis(6-methylpyridin-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N-Bis(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. This interaction can influence the electronic properties of the metal center, leading to various catalytic and biological effects. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Symmetry vs.

- Hydroxyl Groups: N-(6-hydroxypyridin-2-yl)acetamide (770-20-7) is more polar due to the hydroxyl group, favoring solubility in protic solvents but limiting stability under acidic conditions . Amino Groups: 2-amino-N-(6-methylpyridin-2-yl)acetamide introduces a basic nitrogen, enabling protonation and salt formation, which could improve bioavailability .

Biological Activity

N,N-Bis(6-methylpyridin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Synthesis and Properties

This compound is typically synthesized through the reaction of 6-methylpyridin-2-amine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere at temperatures ranging from 60 to 80°C. The purification process often involves recrystallization or column chromatography to ensure high purity of the final product.

Chemical Structure

The compound features two 6-methylpyridine moieties linked by an acetamide group, which enhances its potential for biological activity due to increased binding interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest strong activity against pathogens such as Escherichia coli and Candida albicans, with values reported as low as 0.0048 mg/mL for certain derivatives .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0098 |

| C. albicans | 0.039 |

| Staphylococcus aureus | 5.64 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary molecular docking studies suggest that it could inhibit certain cancer-related enzymes, such as COX-2, with binding energies comparable to established inhibitors like celecoxib . This suggests a potential role in cancer therapy by modulating inflammatory pathways associated with tumor growth.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and thereby disrupting metabolic pathways.

- Metal Ion Coordination : As a ligand in coordination chemistry, it can form complexes with transition metals, which may enhance or alter biological activity through catalytic mechanisms.

- Receptor Modulation : Interaction with receptors involved in signaling pathways could lead to downstream effects on cell proliferation and apoptosis.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various synthesized derivatives of this compound against multiple bacterial strains, confirming its broad-spectrum activity and potential as a lead compound in drug development .

- Molecular Docking Analysis : Molecular docking studies compared the binding affinities of this compound derivatives with known COX inhibitors, revealing promising results that warrant further investigation into their therapeutic applications .

- In Vivo Studies : Future research should focus on in vivo models to assess the pharmacokinetics and therapeutic efficacy of this compound in disease contexts such as cancer and infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.